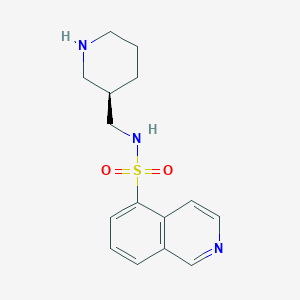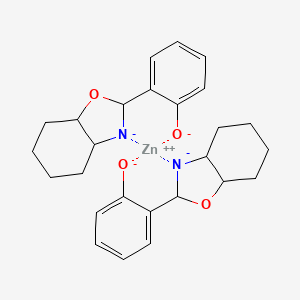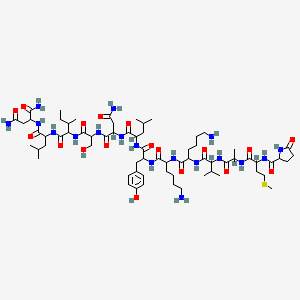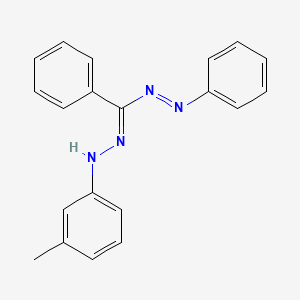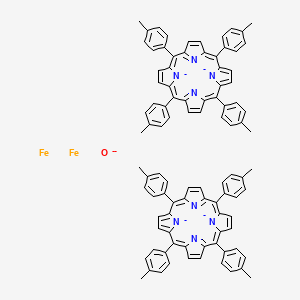
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione is a complex organic compound belonging to the class of lanostane triterpenoids. This compound is characterized by its unique structure, which includes an epoxy group, a hydroxyl group, and a ketone group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione typically involves multiple steps, starting from simpler precursor molecules. The key steps in the synthesis include:
Formation of the Lanostane Skeleton: This is achieved through a series of cyclization reactions.
Introduction of Functional Groups: The epoxy, hydroxyl, and ketone groups are introduced through specific reactions such as epoxidation, hydroxylation, and oxidation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the lanostane skeleton, followed by chemical modifications to introduce the desired functional groups. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form a hydroxyl group.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can yield a secondary alcohol.
Scientific Research Applications
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate processes such as cell growth and apoptosis.
Interacting with Receptors: Binding to cellular receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
Lanosterol: A precursor in the biosynthesis of steroids.
Ergosterol: A sterol found in fungi.
Cholesterol: A key component of cell membranes in animals.
Uniqueness
(23S)-17,23-Epoxy-29-hydroxy-27-nor-5alpha-lanost-8-ene-3,24-dione is unique due to its specific functional groups and structure, which confer distinct biological activities and chemical reactivity. Its epoxy group, in particular, is a distinguishing feature that sets it apart from other similar compounds.
Properties
Molecular Formula |
C29H44O4 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3',4,10,13,14-pentamethyl-5'-propanoylspiro[2,5,6,7,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one |
InChI |
InChI=1S/C29H44O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-23,30H,7-17H2,1-6H3 |
InChI Key |
KHSHJGYTLGFEMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(=O)C5(C)CO)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



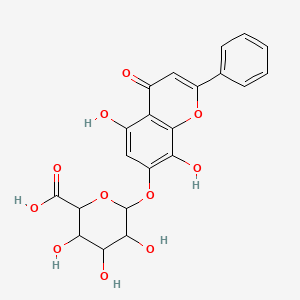
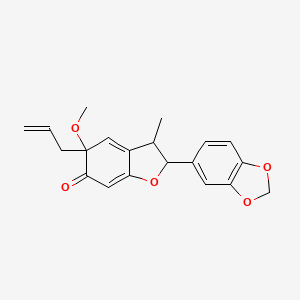
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
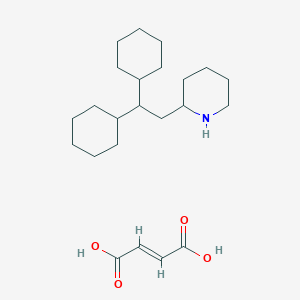

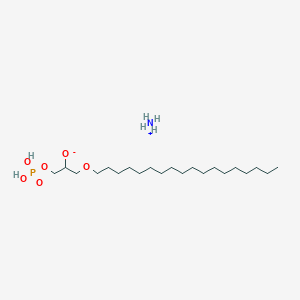
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
